Cyclopentyl-1-thiaethane

Overview

Description

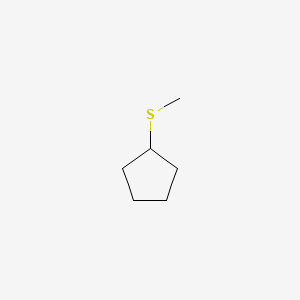

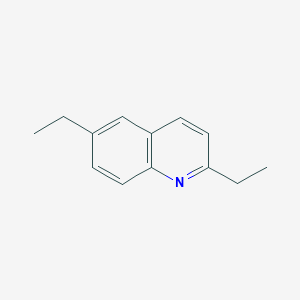

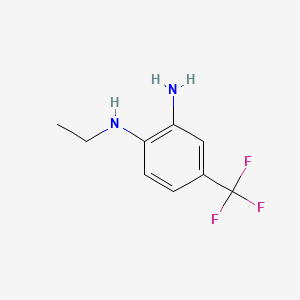

Cyclopentyl-1-thiaethane, also known as (Methylsulfanyl)cyclopentane, Cyclopentyl methyl sulfide, and Cyclopentylmethylsulfide , is a chemical compound with the molecular formula C6H12S . Its average mass is 116.225 Da and its monoisotopic mass is 116.065971 Da .

Molecular Structure Analysis

The molecular structure of Cyclopentyl-1-thiaethane consists of a cyclopentane ring with a sulfur atom and a methyl group attached . The IUPAC Standard InChIKey for Cyclopentyl-1-thiaethane is OTQVGYMGQKHLMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyclopentyl-1-thiaethane has a molecular weight of 116.224 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require specific experimental measurements or predictions from computational chemistry models.Scientific Research Applications

Thermal Properties

Cyclopentyl-1-thiaethane has been studied for its thermal properties. Low-temperature calorimetric studies, which provide insights into thermodynamic functions, have been conducted on cyclopentyl-1-thiaethane. These studies are crucial for understanding the physical properties of the compound in various phases (Messerly, Finke, & Todd, 1974).

Chemical Synthesis Applications

Cyclopentyl-1-thiaethane is relevant in chemical synthesis, especially in palladium-catalyzed cross-coupling reactions. This compound has shown compatibility with various functional groups, indicating its versatility in organic synthesis (Zhou & Fu, 2003).

Use as a Green Solvent

The compound has been identified as a potential green solvent in polymerization processes. It offers an environmentally friendly alternative to traditional organic solvents, which is significant for sustainable chemistry practices (Abreu et al., 2016). Moreover, it has been considered as a new process solvent with preferable characteristics like low peroxide formation and stability under various conditions (Watanabe, Yamagiwa, & Torisawa, 2007).

In Host-Guest Chemistry and Material Design

Cyclopentyl-1-thiaethane and its derivatives have applications in host-guest chemistry and in designing new materials. Its complexation properties with various species provide valuable insights for the development of innovative materials (Collet et al., 1993).

Renewable High-Density Fuel Synthesis

It has been used in the synthesis of renewable high-density fuels. Cyclopentyl-1-thiaethane derivatives have been produced from cyclopentanone, a compound derived from hemicellulose, indicating its potential in renewable energy sources (Wang et al., 2017).

In Biological Applications

Cyclopentyl-1-thiaethane related compounds have been explored for their biological effects. For instance, thiadiazine derivatives with cyclopentyl groups have shown promising activities as cell cycle inhibitors, indicating potential in cancer research (Radwan et al., 2012).

properties

IUPAC Name |

methylsulfanylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQVGYMGQKHLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221522 | |

| Record name | Cyclopentyl-1-thiaethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7133-36-0 | |

| Record name | Cyclopentyl-1-thiaethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl-1-thiaethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,3-Bis(2-oxopropoxy)propoxy]propan-2-one](/img/structure/B1616855.png)

![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)